3,4-Hexanedione, dioxime, disodium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
71156-02-0 |
|---|---|
Molecular Formula |
C6H10N2Na2O2 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
disodium;3-N,4-N-dioxidohexane-3,4-diimine |
InChI |
InChI=1S/C6H12N2O2.2Na/c1-3-5(7-9)6(4-2)8-10;;/h9-10H,3-4H2,1-2H3;;/q;2*+1/p-2/b7-5-,8-6+;; |
InChI Key |
YHLVAHNQOQBDER-RRBJLESWSA-L |
Isomeric SMILES |
CC/C(=N\[O-])/C(=N\[O-])/CC.[Na+].[Na+] |
Canonical SMILES |
CCC(=N[O-])C(=N[O-])CC.[Na+].[Na+] |
Origin of Product |
United States |
Coordination Chemistry of 3,4 Hexanedione Dioxime Disodium Salt
Ligand Design Principles and Chelation Properties
The efficacy of 3,4-Hexanedione (B1216349), dioxime, disodium (B8443419) salt as a chelating agent is intrinsically linked to its molecular architecture. The strategic placement of donor atoms and the electronic characteristics of the dioxime moiety are central to its ability to form stable complexes with a variety of metal ions.
Role of the Dioxime Moiety in Metal Ion Complexation
The vicinal dioxime group (C(NOH)C(NOH)) is the cornerstone of the chelating prowess of 3,4-Hexanedione, dioxime, disodium salt. Vic-dioximes are well-established as potent chelating agents in the realm of coordination chemistry. nih.gov The presence of two nitrogen atoms with available lone pairs and two hydroxyl groups allows for the formation of stable five-membered chelate rings with a central metal ion. bingol.edu.trasianpubs.org The deprotonation of the oxime hydroxyl groups, facilitated by the sodium salt form, enhances the ligand's ability to coordinate with metal cations, as the resulting oximate anions are strong donors. nih.gov This deprotonation is a critical step, often influenced by the pH of the reaction medium. nih.gov
The stability of the resulting metal complexes is significantly enhanced by the chelate effect, a thermodynamic phenomenon wherein a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands. ijtsrd.com The planar structure of many vic-dioxime complexes is further stabilized by intramolecular hydrogen bonding between the oxime groups, a feature that can be modulated by the nature of the substituents on the dioxime. bingol.edu.trtandfonline.com
Denticity and Preferred Coordination Modes
The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. 3,4-Hexanedione, dioxime, in its deprotonated form, typically acts as a bidentate ligand, coordinating to a metal ion through its two nitrogen atoms. tandfonline.comresearchgate.net This N,N-coordination is the most common mode for vic-dioximes, leading to the formation of stable square planar or octahedral complexes, depending on the metal ion and the presence of other ligands. nih.govasianpubs.orgtandfonline.com
The geometry of the resulting complex is influenced by the electronic configuration of the central metal ion. For instance, with d8 metal ions like Ni(II), Pd(II), and Pt(II), square planar complexes are frequently observed. fiveable.mesci-hub.se In these complexes, two molecules of the bidentate this compound ligand coordinate to the metal center. For other transition metals, such as Co(II), octahedral geometries can be achieved, often with the inclusion of solvent molecules or other ligands in the axial positions. tandfonline.com
Stoichiometric and Non-Stoichiometric Metal Complex Formation
The reaction between this compound and a metal ion can lead to the formation of complexes with well-defined stoichiometry. The most commonly reported stoichiometry for transition metal complexes with vic-dioximes is a 1:2 metal-to-ligand ratio, resulting in complexes of the general formula [M(L)₂], where L represents the deprotonated dioxime ligand. tandfonline.com This is particularly true for square planar complexes of Ni(II) and Cu(II). tandfonline.com
However, other stoichiometries are also possible. For example, with certain metal ions like Zn(II), 1:1 metal-to-ligand complexes have been observed, where the remaining coordination sites on the metal are occupied by other ligands, such as water or chloride ions. tandfonline.com The formation of specific stoichiometries is influenced by factors such as the concentration of reactants, the nature of the solvent, the pH, and the temperature of the reaction.
Below is a table summarizing common stoichiometries observed for vic-dioxime complexes with various metal ions.
| Metal Ion | Common Stoichiometry (Metal:Ligand) | Resulting Geometry |
| Ni(II) | 1:2 | Square Planar |
| Cu(II) | 1:2 | Square Planar |
| Co(II) | 1:2 | Octahedral (with axial ligands) |
| Zn(II) | 1:1 | Tetrahedral (with other ligands) |
Influence of Reaction Conditions on Metal Chelate Stability and Selectivity
The stability and selectivity of the metal chelates formed with this compound are highly dependent on the reaction conditions. Key parameters include pH, solvent, and temperature.
The pH of the solution plays a critical role in the complexation process. nih.gov As the ligand is a disodium salt of a dioxime, its deprotonation is pH-dependent. At lower pH values, the oxime groups are protonated, and the ligand is less effective at binding metal ions. As the pH increases, deprotonation occurs, enhancing the chelating ability of the ligand. bingol.edu.tr The optimal pH for complex formation varies depending on the metal ion. nih.govjocpr.com For instance, the formation of some metal-dioxime complexes is favored in neutral to slightly alkaline conditions. asianpubs.org The stability of the formed complexes can also be pH-dependent, with changes in pH potentially leading to the dissociation of the complex or the formation of different species. iaea.org
The choice of solvent can influence the solubility of the ligand and the resulting complexes, as well as the coordination geometry. The stability constants of metal complexes can vary significantly with the solvent system. ijtsrd.com Temperature also affects the stability of the metal chelates, with higher temperatures potentially leading to decomposition. tandfonline.com
The table below illustrates the general influence of pH on the chelation process.
| pH Range | Ligand State | Chelation Efficiency |
| Acidic | Protonated (H₂L) | Low |
| Neutral to Alkaline | Deprotonated (L²⁻) | High |
Reactivity and Substitution Pathways of 3,4-Hexanedione Dioxime Disodium Salt Complexes
The reactivity of metal complexes of this compound is a key aspect of their chemistry, particularly concerning ligand substitution reactions. These reactions involve the replacement of one ligand by another and are fundamental to understanding the catalytic potential and biological interactions of these complexes.
For square planar complexes, which are common for d⁸ metal ions like Ni(II) and Pt(II) with this ligand, substitution reactions typically proceed through an associative mechanism. fiveable.mesci-hub.sehooghlywomenscollege.ac.in This mechanism involves the initial formation of a five-coordinate intermediate, followed by the departure of the leaving group. hooghlywomenscollege.ac.in The rate of these substitution reactions is influenced by several factors, including the nature of the entering and leaving ligands, the steric hindrance around the metal center, and the trans effect. sci-hub.selibretexts.org The trans effect describes the ability of a coordinated ligand to direct an incoming ligand to the position trans to itself. libretexts.org
The general pathway for an associative substitution reaction in a square planar complex can be summarized as:
[ML₄] + Y → [ML₄Y] → [ML₃Y] + L
Where [ML₄] is the initial square planar complex, Y is the entering ligand, [ML₄Y] is the five-coordinate intermediate, and L is the leaving ligand.
The reactivity of these complexes can also involve redox processes at the metal center, although specific studies on this compound complexes in this regard are limited. The electronic properties of the dioxime ligand can influence the redox potential of the central metal ion.
Structural Elucidation and Spectroscopic Characterization of Metal Complexes
Vibrational Spectroscopy Applications in Ligand-Metal Interaction Analysis (IR, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the direct interaction between the 3,4-Hexanedione (B1216349), dioxime ligand and a metal center. ksu.edu.sacolorado.edu The formation of a coordinate bond alters the electronic distribution within the ligand, leading to predictable shifts in its vibrational frequencies. ksu.edu.sa
Coordination of the dioxime is typically confirmed by observing several key changes in the spectrum. The vic-dioxime ligand generally coordinates to the metal ion as a bidentate ligand through its two nitrogen atoms. researchgate.net This coordination causes a reduction in the electron density of the azomethine (C=N) bond, resulting in a shift of the ν(C=N) stretching frequency to a lower wavenumber (typically by 10-25 cm⁻¹) compared to the free ligand. scirp.org Since the starting material is the disodium (B8443419) salt, the O-H bonds of the oxime groups are already deprotonated. In complexes formed from the neutral dioxime, the disappearance of the broad ν(O-H) band is a primary indicator of deprotonation and coordination.
Furthermore, the formation of the complex is unequivocally confirmed by the appearance of new, low-frequency bands that are absent in the spectrum of the free ligand. These bands are assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds and are typically observed in the far-IR region (600-400 cm⁻¹). researchgate.netresearchgate.net The N-O stretching vibration also experiences a shift upon complexation, providing further evidence of the ligand's electronic environment change. Raman spectroscopy serves as a complementary technique, particularly useful for studying symmetric vibrations and M-L bonds in aqueous solutions. ksu.edu.sanih.gov
Table 1: Typical Vibrational Frequencies for Dioxime Ligands and Their Metal Complexes
| Vibrational Mode | Typical Frequency in Free Ligand (cm⁻¹) | Typical Frequency in Metal Complex (cm⁻¹) | Change upon Complexation |
| ν(C=N) | ~1620–1640 | ~1595–1625 | Shift to lower frequency |
| ν(N-O) | ~930–960 | ~1100-1250 | Shift to higher frequency |
| ν(M-N) | Not Applicable | ~400–600 | Appearance of new band |
Electronic Spectroscopy for D-Orbital Splitting and Charge Transfer Transitions (UV-Vis)
Electronic spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides crucial information about the d-orbital splitting in transition metal complexes of 3,4-Hexanedione, dioxime, which in turn helps to determine their geometry. scirp.orgresearchgate.net The color of most transition metal complexes arises from the absorption of light, which promotes an electron from a lower-energy d-orbital to a higher-energy d-orbital (a d-d transition). rsc.orgumb.edu The energy of this transition, and thus the color of the complex, is dictated by the metal ion, its oxidation state, and the ligand field created by the coordinating dioxime. rsc.org
For an octahedral complex, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set and a higher-energy e_g set. rsc.org For a square planar complex, the splitting pattern is more complex. libretexts.org The energy gap between these levels is denoted as Δo (for octahedral) or Δsp (for square planar). The UV-Vis spectrum of a d¹ complex like [Ti(H₂O)₆]³⁺ shows a single absorption band corresponding to this d-d transition. umb.eduyoutube.com
In addition to the relatively weak (Laporte-forbidden) d-d transitions, the spectra of these complexes often exhibit intense bands in the UV region. umb.edu These are typically assigned to charge-transfer (CT) transitions, which are fully allowed and thus have much higher molar absorptivities. umb.edu These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, depending on the specific metal and its oxidation state. scirp.org
Table 2: Common Electronic Transitions in Dioxime Metal Complexes
| Transition Type | Description | Typical Wavelength Region | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| d-d | Electron promotion between split d-orbitals | 400–800 nm (Visible) | < 100 |
| LMCT | Electron transfer from ligand orbitals to metal d-orbitals | 250–400 nm (UV) | > 1000 |
| Ligand (π → π)* | Intra-ligand electronic transition | < 350 nm (UV) | High |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Solution-Phase Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of diamagnetic metal complexes of 3,4-Hexanedione, dioxime in the solution phase. researchgate.netmuni.cz It provides detailed information about the ligand's framework and how it changes upon coordination to a metal ion like Ni(II) (in a square planar geometry) or Zn(II).
In the ¹H NMR spectrum, the most significant change upon complexation is related to the oxime protons. For a neutral dioxime ligand, a characteristic downfield signal for the acidic O-H protons would be observed; this signal disappears upon formation of the disodium salt or upon deprotonation during complex formation. dergipark.org.tr The signals corresponding to the ethyl groups (-CH₂- and -CH₃) of the ligand will exhibit shifts in their resonance frequencies, reflecting the change in their chemical environment upon metal binding. researchgate.netresearchgate.net
Similarly, the ¹³C NMR spectrum provides complementary structural data. The carbon atoms of the azomethine groups (C=N) are particularly sensitive to coordination and typically show a significant shift in their resonance. dergipark.org.tr The carbons of the ethyl groups also experience shifts, providing further confirmation of complex formation. The comparison of the ligand's NMR spectra with that of its diamagnetic complex confirms that the ligand has retained its integrity within the coordination sphere. uobasrah.edu.iq
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3,4-Hexanedione, dioxime and a Diamagnetic Metal Complex
| Nucleus | Group | Free Ligand (Hypothetical) | Diamagnetic M(L)₂ Complex (Hypothetical) | Change upon Complexation |
| ¹H | -CH₂- | ~2.4 | ~2.6 | Downfield shift |
| ¹H | -CH₃ | ~1.1 | ~1.3 | Downfield shift |
| ¹³C | C=N | ~155 | ~150 | Upfield shift |
| ¹³C | -CH₂- | ~25 | ~27 | Downfield shift |
| ¹³C | -CH₃ | ~10 | ~12 | Downfield shift |
Note: These are representative values. Actual shifts depend on the solvent, metal, and complex geometry.
Electron Spin Resonance (ESR/EPR) Spectroscopy for Paramagnetic Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically applied to complexes containing unpaired electrons (paramagnetic species), such as those of Cu(II), Co(II), Mn(II), or high-spin Fe(III). nih.govresearchgate.net It provides direct insight into the electronic and geometric structure of the metal center. mdpi.com
For a paramagnetic metal complex of 3,4-Hexanedione, dioxime, the EPR spectrum is characterized by its g-values and hyperfine coupling constants. nih.gov The g-tensor is often anisotropic, splitting into components parallel (g∥) and perpendicular (g⊥) to the principal axis of symmetry. The relationship between these values is highly diagnostic of the complex's geometry. For instance, in many Cu(II) complexes, a pattern where g∥ > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is characteristic of elongated octahedral or square planar geometries. researchgate.netmdpi.com Conversely, a g⊥ > g∥ pattern would suggest a d(z²) ground state, often found in compressed octahedral or trigonal bipyramidal geometries. researchgate.net Analysis of the EPR spectrum can therefore be used to distinguish between possible structures in both solid and solution phases. rsc.org
Table 4: Representative EPR g-Values for Paramagnetic Metal Complexes
| Metal Ion | Geometry | Ground State | Typical g-Values |
| Cu(II) | Elongated Octahedral / Square Planar | d(x²-y²) | g∥ ≈ 2.2–2.4, g⊥ ≈ 2.04–2.10 |
| Cu(II) | Trigonal Bipyramidal | d(z²) | g⊥ ≈ 2.15–2.25, g∥ ≈ 2.00–2.05 |
| Co(II) (high spin) | Tetragonal | S = 3/2 | Highly anisotropic, complex spectra |
| VO(IV) | Square Pyramidal | d(xy) | g∥ ≈ 1.94–1.98, g⊥ ≈ 1.98–2.00 |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and stoichiometry of newly synthesized metal complexes of 3,4-Hexanedione, dioxime. researchgate.net Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed. researchgate.net
The fragmentation pattern observed in the mass spectrum can also offer structural clues. The sequential loss of ligands or parts of the ligand framework can help to confirm the way in which the components are bound together. For example, the fragmentation might show the loss of an ethyl group or the cleavage of the entire dioxime ligand from the metal center.
Table 5: Calculated Mass-to-Charge (m/z) Ratios for a Hypothetical [M(C₆H₁₀N₂O₂)₂] Complex
| Metal (M) | Assumed Isotope | Formula of Complex | Calculated Molecular Weight (amu) | Expected m/z for [M(L)₂]⁺ |
| Nickel | ⁵⁸Ni | [Ni(C₆H₁₀N₂O₂)₂] | 344.99 | 345.0 |
| Copper | ⁶³Cu | [Cu(C₆H₁₀N₂O₂)₂] | 349.85 | 349.9 |
| Zinc | ⁶⁴Zn | [Zn(C₆H₁₀N₂O₂)₂] | 350.69 | 350.7 |
Note: The ligand is treated as the neutral C₆H₁₀N₂O₂ for this calculation. The observed ion will depend on the ionization method and charge state.
X-ray Diffraction Studies for Solid-State Structural Determination
For a metal complex of 3,4-Hexanedione, dioxime, an X-ray study would be expected to show the ligand acting in a bidentate fashion, coordinating to the central metal ion through its two nitrogen atoms. researchgate.net This chelation forms a stable five-membered ring. academie-sciences.fr The study would reveal the coordination geometry around the metal—for example, confirming a square planar arrangement for a Ni(II) complex or a distorted octahedral geometry for a Co(III) complex. researchgate.netacademie-sciences.fr In many crystalline structures of vic-dioxime complexes, intermolecular hydrogen bonds play a significant role in stabilizing the crystal lattice. researchgate.net
Table 6: Typical Structural Parameters for Metal-Dioxime Complexes from X-ray Diffraction
| Metal Ion | Typical Geometry | M-N Bond Length (Å) | N-M-N Bite Angle (°) |
| Ni(II) | Square Planar | 1.85 - 1.95 | ~80 - 83 |
| Pd(II) | Square Planar | 1.99 - 2.05 | ~80 - 82 |
| Cu(II) | Square Planar / Distorted Octahedral | 1.95 - 2.05 | ~80 - 85 |
| Co(III) | Octahedral | 1.88 - 1.92 | ~80 - 82 |
Data compiled from studies on analogous vic-dioxime complexes. researchgate.netacademie-sciences.fr
Magnetic Susceptibility Measurements of Metal Complexes
Magnetic susceptibility measurements provide essential information about the number of unpaired electrons in a transition metal complex, which is fundamental to understanding its electronic structure, oxidation state, and bonding. researchgate.netdu.edu.eg This technique allows for the classification of complexes as either diamagnetic (no unpaired electrons, repelled by a magnetic field) or paramagnetic (one or more unpaired electrons, attracted to a magnetic field). hcpgcollege.edu.in
The measurement, often performed using a Gouy balance or a SQUID magnetometer, yields the magnetic susceptibility (χ), from which the effective magnetic moment (μ_eff) can be calculated. gcnayanangal.comlibretexts.org This experimental value is then compared to the theoretical "spin-only" magnetic moment (μ_so), which is calculated based on the number of unpaired electrons (n) using the formula: μ_so = √[n(n+2)] Bohr Magnetons (B.M.). libretexts.org
For complexes of 3,4-Hexanedione, dioxime, this data can distinguish between different possible geometries. For example, an octahedral Ni(II) complex (d⁸) would have two unpaired electrons and be paramagnetic (μ_eff ≈ 2.8–3.2 B.M.), whereas a square planar Ni(II) complex would have all electrons paired and be diamagnetic (μ_eff ≈ 0). youtube.com Thus, a simple magnetic measurement can provide powerful structural insight. du.edu.egyoutube.com
Table 7: Spin-Only Magnetic Moments and Expected Experimental Values for Metal Ions
| Metal Ion | d-electron Count | Unpaired Electrons (n) | Spin-Only Moment (μ_so) (B.M.) | Expected Experimental μ_eff (B.M.) |
| Ti(III) | d¹ | 1 | 1.73 | 1.7 - 1.8 |
| V(III) | d² | 2 | 2.83 | 2.7 - 2.9 |
| Cr(III) | d³ | 3 | 3.87 | ~3.8 |
| Mn(II) (high spin) | d⁵ | 5 | 5.92 | ~5.9 |
| Fe(II) (high spin) | d⁶ | 4 | 4.90 | 5.1 - 5.5 |
| Co(II) (high spin) | d⁷ | 3 | 3.87 | 4.1 - 5.2 |
| Ni(II) (octahedral) | d⁸ | 2 | 2.83 | 2.8 - 3.2 |
| Cu(II) | d⁹ | 1 | 1.73 | 1.7 - 2.2 |
Note: Experimental values can deviate from spin-only values due to orbital contributions to the magnetic moment. libretexts.org
Theoretical and Computational Investigations of 3,4 Hexanedione Dioxime Disodium Salt and Its Complexes
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying molecules like 3,4-hexanedione (B1216349) dioxime and its metal chelates. By approximating the complex many-electron wavefunction with the simpler electron density, DFT provides a balance between accuracy and computational cost.
Geometry optimization is a primary application of DFT in this context. The method systematically alters the coordinates of the atoms in a molecule to find the lowest energy conformation, known as the ground state geometry. For metal complexes of vic-dioximes, DFT calculations have shown that the ligands typically coordinate to the metal ion in a square planar arrangement. scirp.org This planar geometry is often stabilized by intramolecular hydrogen bonds within the ligand framework. scirp.org The choice of functional, such as B3LYP or CAM-B3LYP, and basis sets is critical for obtaining accurate results that correlate well with experimental data. scirp.orgresearchgate.net
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability of a molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Table 1: Representative Frontier Orbital Data for Related Metal-Dioxime Complexes This table presents data for analogous metal(II) chloride complexes of glyoxime (B48743), calculated using the CAM-B3LYP functional, as a model for the behavior of dioxime complexes.
| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Fe(II) Complex | -8.19 | -4.41 | 3.78 |
| Co(II) Complex | -8.31 | -4.68 | 3.63 |
| Ni(II) Complex | -8.41 | -4.65 | 3.76 |
| Cu(II) Complex | -8.37 | -4.84 | 3.53 |
Data sourced from a DFT study on related glyoxime complexes. scirp.org
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). cecam.org By simulating the response of a molecule to time-dependent electromagnetic fields, TD-DFT can calculate the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. nih.govchemrxiv.org
For transition metal complexes of dioximes, the electronic spectra are characterized by several types of transitions. scirp.org These include d-d transitions (within the metal d-orbitals), ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT). TD-DFT calculations allow for the assignment of observed spectral bands to specific electronic transitions, providing a detailed understanding of the complex's electronic structure. scirp.orgresearchgate.net
Table 2: Representative TD-DFT Calculated Absorption Data and Assignments for Related Dioxime Complexes This table shows simulated UV-Vis absorption data for analogous metal(II) chloride complexes of glyoxime in ethanol, calculated at the CAM-B3LYP level. scirp.org
| Complex | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|---|
| Fe(II) Complex | 362.45 | 0.0861 | HOMO -> LUMO | MLCT / d-d |
| Co(II) Complex | 358.89 | 0.0431 | HOMO -> LUMO | MLCT / d-d |
| Ni(II) Complex | 344.40 | 0.0632 | HOMO-1 -> LUMO | LMCT / d-d |
| Cu(II) Complex | 382.01 | 0.1218 | HOMO -> LUMO | LMCT / MLCT |
Data sourced from a TD-DFT study on related glyoxime complexes. scirp.org
Molecular Dynamics Simulations for Solution-Phase Behavior and Ligand Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD can model the behavior of molecules in different environments, such as in solution.
For 3,4-Hexanedione, dioxime, disodium (B8443419) salt, MD simulations would be invaluable for understanding its behavior in an aqueous solution. Such simulations could provide insights into the solvation of the disodium salt, detailing the arrangement of water molecules around the sodium ions and the polar oxime groups. Furthermore, MD can be used to explore the conformational flexibility of the hexanedione backbone and the dynamics of the dioxime groups, revealing how the ligand's shape fluctuates in solution. This information is critical for understanding how the ligand recognizes and binds to metal ions in a solvent environment.
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations are essential for investigating the detailed mechanisms of chemical reactions. nih.govrsc.org These methods can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov The energy of the transition state determines the activation energy of the reaction, which governs its rate.
Conformational Analysis of Dioxime Ligands and their Metal Chelates
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable spatial arrangements of a molecule and determining their relative energies. The 3,4-hexanedione dioxime ligand possesses several rotatable single bonds, leading to a variety of possible conformations.
Computational methods can systematically explore the conformational landscape to identify low-energy structures. For a vic-dioxime, the relative orientation of the two oxime groups is particularly important for its ability to act as a chelating agent. The anti-conformation is typically required for the formation of stable, planar metal complexes, where the two nitrogen atoms can coordinate to a central metal ion. scirp.org Computational analysis can quantify the energy penalty of adopting this specific conformation and explain the exceptional stability of the resulting metal chelates, which is often enhanced by the formation of strong intramolecular hydrogen bonds. scirp.org
Reaction Mechanisms and Transformations of 3,4 Hexanedione Dioxime Disodium Salt
Mechanistic Pathways of Dioxime Formation from Diketone Precursors
The synthesis of a dioxime from its diketone precursor, 3,4-hexanedione (B1216349), is a classic condensation reaction. wikipedia.org This transformation involves the reaction of the two carbonyl groups of the diketone with hydroxylamine (B1172632), typically under mildly acidic conditions. The formation of the disodium (B8443419) salt is a subsequent acid-base reaction.
The mechanism proceeds in two stages, one for each carbonyl group:
Nucleophilic Attack: The nitrogen atom of hydroxylamine (H₂N-OH) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of 3,4-hexanedione. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. An acid catalyst facilitates this step by protonating the hydroxyl group, turning it into a good leaving group (H₂O). The nitrogen's lone pair of electrons forms a double bond with the carbon, expelling the water molecule and forming the C=N bond of the oxime.
Repeat Reaction: The process is repeated at the second carbonyl group to form the final 3,4-hexanedione, dioxime.
Salt Formation: The resulting dioxime has two acidic protons on its hydroxyl groups (-N-OH). The addition of two equivalents of a strong sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt), deprotonates these groups to yield the final 3,4-hexanedione, dioxime, disodium salt.
Table 1: Key Steps in Dioxime Formation and Subsequent Salification
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Mechanistic Role |
| 1 | 3,4-Hexanedione, Hydroxylamine | Mild Acid (e.g., H⁺) | Carbinolamine | Nucleophilic Addition |
| 2 | Carbinolamine | Heat/Acid | Oxime (monoxime) | Dehydration |
| 3 | Monoxime, Hydroxylamine | Mild Acid (e.g., H⁺) | Dioxime | Second Condensation |
| 4 | 3,4-Hexanedione, dioxime | Sodium Hydroxide (2 eq.) | This compound | Deprotonation |
Reductive Transformations Involving the Dioxime Moiety
The dioxime moiety (C=N-OH) can undergo reduction to yield primary amines. This transformation is a fundamental reaction of oximes and involves the cleavage of the N-O bond and the saturation of the C=N double bond. wikipedia.org For 3,4-hexanedione, dioxime, this results in the formation of 3,4-hexanediamine.
Common methods for the reduction of oximes include:
Catalytic Hydrogenation: This method involves treating the oxime with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction hydrogenates the carbon-nitrogen double bond.
Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup can effectively reduce oximes to amines. Another common method is the use of sodium metal in alcohol (e.g., ethanol), which proceeds via a dissolving metal reduction mechanism. wikipedia.org
HON=C(C₂H₅)-C(C₂H₅)=NOH + [Reducing Agent] → H₂N-CH(C₂H₅)-CH(C₂H₅)-NH₂
Table 2: Comparison of Reduction Methods for Dioximes
| Method | Reagents | Product | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Primary Amine | Often provides high yields; can be sensitive to other functional groups. |
| Hydride Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | Powerful, non-selective reagent; requires anhydrous conditions. |
| Dissolving Metal Reduction | Na, Ethanol | Primary Amine | A classic method that avoids the use of high-pressure gas or expensive hydrides. |
Cyclization and Polymerization Reactions Initiated by Dioximes
While 3,4-hexanedione, dioxime itself is acyclic, the oxime functional groups can participate in or initiate cyclization and polymerization reactions under specific conditions.
Cyclization: Intramolecular cyclization would require the presence of other reactive functional groups on the ethyl side chains. However, dioximes can undergo oxidative cyclization. For instance, in the presence of an oxidizing agent, the oxime nitrogen or oxygen can become radical centers, which can then attack other parts of the molecule or other molecules. nih.gov For example, oxidative reactions can lead to the formation of five-membered rings like isoxazolines through intramolecular processes if a suitable C-H or C=C bond is available for the radical to attack. nih.gov
Polymerization: As a difunctional molecule, 3,4-hexanedione, dioxime could potentially act as a monomer in step-growth polymerization.
Condensation Polymerization: The two hydroxyl groups could, for example, react with a diacyl chloride or another difunctional electrophile to form a polyester-like or polyether-like polymer chain.
Addition Polymerization: In some cases, functional groups can initiate polymerization. While less common for oximes themselves, they can be part of a monomer that undergoes cationic, anionic, or radical polymerization through other reactive sites in the molecule. youtube.comyoutube.com
These reactions are not inherent to the isolated compound but represent potential synthetic pathways where it could serve as a building block.
Ligand Exchange and Substitution Mechanisms in Metal Complexes
The disodium salt of 3,4-hexanedione dioxime is an excellent chelating ligand for metal ions. The two anionic oxime groups (-N-O⁻) can coordinate with a single metal center to form a stable five-membered ring. This behavior is analogous to the well-known dimethylglyoxime (B607122) ligand.
Once part of a metal complex, such as a hypothetical octahedral complex [M(dioxime)L₄], the coordinated ligands can be replaced by other ligands from the solution in a ligand substitution reaction. libretexts.org These reactions typically proceed via one of two primary mechanistic extremes: dissociative or associative. libretexts.orgyoutube.com
Dissociative (D) Mechanism: This is a two-step process where a ligand first dissociates from the metal center, creating a coordinatively unsaturated intermediate (e.g., a 5-coordinate intermediate from an octahedral complex). This intermediate then rapidly coordinates with the incoming ligand. The rate of this reaction is primarily dependent on the concentration of the initial metal complex. researchgate.netdalalinstitute.com
[M(dioxime)L₄] ⇌ [M(dioxime)L₃] + L (slow)
[M(dioxime)L₃] + Y → [M(dioxime)L₃Y] (fast)
Associative (A) Mechanism: In this pathway, the incoming ligand first attacks the metal center, forming a higher-coordination intermediate (e.g., a 7-coordinate intermediate from an octahedral complex). Subsequently, a ligand from the original complex dissociates. The rate is dependent on the concentration of both the metal complex and the incoming ligand. libretexts.orgresearchgate.net
[M(dioxime)L₄] + Y ⇌ [M(dioxime)L₄Y] (slow)
[M(dioxime)L₄Y] → [M(dioxime)L₃Y] + L (fast)
Many reactions fall on a spectrum between these two extremes, known as interchange (I) mechanisms. youtube.comresearchgate.net
Table 3: Comparison of Ligand Substitution Mechanisms
| Feature | Dissociative (D) Mechanism | Associative (A) Mechanism |
| Rate Determining Step | Ligand dissociation | Ligand association |
| Intermediate | Reduced coordination number | Increased coordination number |
| Rate Law (Typical) | Rate = k[Complex] | Rate = k[Complex][Incoming Ligand] |
| Steric Hindrance | Favored by sterically crowded complexes | Disfavored by sterically crowded complexes |
Applications in Advanced Chemical Research
Catalysis and Organometallic Chemistry
The role of 3,4-Hexanedione (B1216349), dioxime, disodium (B8443419) salt extends into the field of catalysis, where it can function as a ligand in the synthesis of organometallic complexes that exhibit catalytic activity.
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, 3,4-Hexanedione, dioxime, disodium salt can act as a bidentate ligand, coordinating to a central metal atom through its two nitrogen atoms. The electronic and steric properties of the resulting metal complex can be tuned by modifications to the dioxime ligand, thereby influencing the catalytic activity and selectivity in various organic transformations. For instance, palladium complexes bearing dioxime ligands have been investigated for their efficacy in cross-coupling reactions.
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. To overcome this, heterogeneous catalysts are developed by immobilizing the catalytically active species onto a solid support. Complexes of 3,4-Hexanedione, dioxime with metals can be anchored onto supports like silica, alumina, or polymers.
These supported catalysts combine the advantages of homogeneous catalysts (well-defined active sites) with the practical benefits of heterogeneous systems (ease of separation and reusability). For example, a rhodium complex of a dioxime ligand immobilized on a polymer support could be used for the hydrogenation of alkenes, where the catalyst can be easily filtered off and reused.
A significant frontier in catalysis is the development of asymmetric catalysts for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. By introducing chiral centers into the structure of 3,4-Hexanedione, dioxime, it is possible to create chiral ligands.
When these chiral dioxime derivatives are complexed with a suitable metal, they can form catalysts that direct a chemical reaction to preferentially produce one enantiomer over the other. The steric bulk and electronic nature of the chiral substituents on the dioxime backbone play a crucial role in the degree of enantioselectivity achieved.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, which focuses on the study of systems composed of a discrete number of molecules, and the process of self-assembly, where molecules spontaneously form ordered structures, are pivotal areas in modern chemical research. The design of complex, functional supramolecular architectures relies on the precise control of interactions between molecular building blocks.
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional structures. mdpi.comyoutube.com A subset of these materials, known as Metal-Organic Frameworks (MOFs), are characterized by their porous nature. researchgate.netyoutube.com The properties of these materials, such as their porosity, stability, and functionality, are highly tunable and depend on the choice of the metal ion and the organic linker. mdpi.comyoutube.com
Dioxime ligands, such as 3,4-Hexanedione, dioxime, are excellent candidates for use as organic linkers in the construction of coordination polymers and MOFs. Their ability to form stable chelate rings with metal ions through their nitrogen atoms provides a strong and directional interaction, which is a prerequisite for the formation of extended, well-defined structures. researchgate.nettubitak.gov.tr The geometry of the dioxime ligand, including the stereochemistry of the oxime groups (anti, amfi, or syn), plays a crucial role in determining the final architecture of the coordination polymer. tubitak.gov.tr The anti-(E,E) form is most common for N,N-chelation. tubitak.gov.tr
While specific research on the use of this compound as a linker in MOFs is not yet prevalent, its structural features suggest its potential in this field. The linear hexane (B92381) backbone could lead to the formation of linear or zigzag coordination polymers, while the disodium salt form enhances its solubility in polar solvents, which can be advantageous in certain synthetic approaches. The functionalization of the organic linker is a key strategy for tuning the properties of MOFs, and the ethyl groups in 3,4-Hexanedione, dioxime could influence the pore environment and sorption properties of the resulting framework. nih.gov
Table 1: Potential of Dioxime Linkers in Coordination Polymer and MOF Design
| Feature of Dioxime Ligand | Implication for Coordination Polymer/MOF Structure |
|---|---|
| Bidentate Chelating Nature | Forms stable, five-membered chelate rings with metal ions, providing robust structural motifs. researchgate.net |
| Directional Bonding | The defined geometry of the oxime groups allows for predictable coordination and the formation of ordered, crystalline structures. |
| Stereoisomerism (anti, amfi, syn) | The specific isomer of the dioxime influences the coordination mode and the resulting dimensionality and topology of the framework. tubitak.gov.tr |
| Substituents on the Backbone | Functional groups on the dioxime backbone can be used to tune the chemical and physical properties of the MOF, such as pore size, hydrophobicity, and catalytic activity. nih.gov |
Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a critical role in the self-assembly of supramolecular structures and in determining the final architecture and properties of crystalline materials. rsc.org In metal-dioxime complexes, hydrogen bonding is a particularly important non-covalent interaction. For instance, in complexes where both protonated and deprotonated oxime ligands are present, strong hydrogen bonds can form between the hydroxyl group of one ligand and the oximato oxygen of another. at.ua
The study of these non-covalent interactions is crucial for understanding the packing of molecules in the solid state and for the rational design of materials with desired properties. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in crystalline solids. rsc.org
In systems based on 3,4-Hexanedione, dioxime, the presence of the oxime groups allows for the formation of strong hydrogen bonds, which can direct the self-assembly of its metal complexes into specific supramolecular architectures. The ethyl groups on the hexane backbone can also participate in weaker van der Waals interactions, further influencing the crystal packing. The interplay of these non-covalent forces can lead to the formation of complex and aesthetically pleasing structures. nih.gov
Inorganic Materials Science and Nanomaterials
The development of new inorganic materials and nanomaterials with tailored properties is a major focus of modern materials science. These materials have a wide range of potential applications in catalysis, electronics, and medicine.
Metal oxide nanoparticles are a class of materials that have garnered significant interest due to their unique size-dependent properties and their wide range of applications in catalysis, sensing, and energy storage. mdpi.com A common method for the synthesis of metal oxide nanoparticles is the thermal decomposition of metal complexes. researchgate.net In this approach, a metal-organic precursor is heated to a temperature at which it decomposes, leaving behind the desired metal oxide in the form of nanoparticles. youtube.commdpi.com
Metal complexes of dioxime ligands are promising precursors for the synthesis of metal oxide nanoparticles. The thermal decomposition of these complexes in an air atmosphere typically proceeds in a stepwise manner, with the final product being the corresponding metal oxide. researchgate.net The temperature of decomposition and the nature of the resulting metal oxide depend on the specific metal ion and the structure of the dioxime ligand.
Complexes of this compound with various metal ions could serve as effective precursors for the synthesis of a range of metal oxide nanoparticles. The organic components of the complex would be removed as gaseous products during the thermal decomposition process, yielding the metal oxide in a high state of purity. The use of a single-source precursor, where both the metal and the eventual oxide are part of the same molecule, can offer advantages in terms of homogeneity and control over the stoichiometry of the final product, especially for the synthesis of mixed-metal oxides. mdpi.com
Table 2: Thermal Decomposition of Metal-Dioxime Complexes for Nanoparticle Synthesis
| Metal in Dioxime Complex | Resulting Metal Oxide Nanoparticle | Potential Applications of Nanoparticle |
|---|---|---|
| Copper(II) | Copper(II) Oxide (CuO) | Catalysis, gas sensing, supercapacitors. mdpi.com |
| Nickel(II) | Nickel(II) Oxide (NiO) | Catalysis, battery electrodes, gas sensors. mdpi.com |
| Zinc(II) | Zinc Oxide (ZnO) | Photocatalysis, UV protection, transparent electronics. mdpi.com |
| Cobalt(II) | Cobalt(II,III) Oxide (Co₃O₄) | Catalysis, magnetic materials, energy storage. mdpi.com |
The versatility of dioxime ligands in coordination chemistry allows for the development of a wide range of functional materials with tunable properties. By carefully selecting the metal ion and modifying the structure of the dioxime ligand, it is possible to create materials with specific optical, magnetic, electronic, or catalytic properties.
For example, luminescent coordination polymers can be designed using emissive organic linkers, and the photophysical properties of these materials can be tuned by the choice of the metal ion and the ligand. mdpi.com The incorporation of dioxime ligands into such materials could lead to new types of sensors or light-emitting devices.
Furthermore, the catalytic activity of metal-dioxime complexes is an area of growing interest. These complexes have been shown to be effective catalysts for a variety of organic transformations. The development of heterogeneous catalysts based on dioxime-containing MOFs or coordination polymers could offer advantages in terms of catalyst recovery and reuse.
The use of this compound as a building block in the synthesis of functional materials offers several possibilities. The ethyl groups on the ligand could be further functionalized to introduce additional properties or to anchor the complexes to a solid support. The ability of the dioxime to stabilize a variety of metal ions in different oxidation states could be exploited to create materials with interesting redox or magnetic properties. The development of such materials is a key goal of inorganic materials science, with potential impacts in areas ranging from energy conversion and storage to environmental remediation and healthcare. nih.gov
Emerging Research Directions and Future Outlook
Integration with Green Chemistry Principles for Sustainable Synthesis
The synthesis of dioximes, including 3,4-Hexanedione (B1216349), dioxime, traditionally involves multi-step procedures with organic solvents. However, the principles of green chemistry are driving a shift towards more sustainable synthetic routes. ijpsjournal.com Future research will likely focus on developing one-pot methods that minimize waste, energy consumption, and the use of hazardous substances. mdpi.comresearchgate.net
Key green approaches applicable to the synthesis of 3,4-Hexanedione, dioxime, and its disodium (B8443419) salt include:
Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry due to its non-toxic and non-flammable nature. ejcmpr.com
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and energy input compared to conventional heating. ijpsjournal.com
Catalyst-Free Reactions: Designing synthetic pathways that avoid the use of, especially toxic, metal catalysts is a significant goal.
One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces solvent waste. mdpi.comresearchgate.net A one-pot synthesis for dioxime oxalates, for instance, has been developed that avoids cryogenic conditions and the isolation of intermediates, showcasing a greener alternative to traditional methods. mdpi.comresearchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Dioximes
| Parameter | Traditional Synthesis | Green Synthesis Approach |
|---|---|---|
| Solvents | Often relies on volatile and hazardous organic solvents. | Employs benign solvents like water, ethanol, or supercritical fluids, or proceeds solvent-free. ejcmpr.com |
| Energy | Typically requires prolonged heating using conventional methods. | Utilizes energy-efficient methods like microwave irradiation. ijpsjournal.com |
| Procedure | Multi-step with isolation of intermediates, leading to lower overall yield and more waste. | Favors one-pot, multi-component, or domino reactions to improve atom economy and reduce waste. mdpi.comnih.gov |
| Catalysts | May use stoichiometric or toxic catalytic reagents. | Focuses on biocatalysts, reusable catalysts, or catalyst-free conditions. |
Advanced Spectroscopic Techniques for in situ Studies of Complex Formation
Understanding the precise mechanism and kinetics of how 3,4-Hexanedione, dioxime, disodium salt forms complexes with metal ions is crucial for its application. Advanced spectroscopic techniques are moving beyond simple characterization to allow for in situ (in the reaction mixture) studies of these dynamic processes. researchgate.netrsc.org
Future research will likely employ a combination of methods to gain a comprehensive understanding:
Time-Resolved Spectroscopy: Techniques like time-resolved IR and ultrafast UV-Vis spectroscopy can monitor the formation of transient species and reaction intermediates on very short timescales. numberanalytics.comnumberanalytics.com
Hyphenated Mass Spectrometry Techniques: Combining mass spectrometry with methods like ion mobility or infrared action spectroscopy allows for the detailed structural analysis of isolated complex ions in the gas phase, free from solvent effects. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR pulse sequences and the use of novel paramagnetic agents can provide detailed information on the structure and dynamics of metal complexes in solution. numberanalytics.comfiveable.me
UV-Vis Spectrophotometry: This technique remains a powerful tool, especially when analyzing metal-ligand titrations in various media, such as micellar systems, to understand how environment affects complex speciation. mdpi.com
Table 2: Application of Advanced Spectroscopic Techniques to Dioxime Complex Analysis
| Technique | Information Provided | Relevance to 3,4-Hexanedione, Dioxime Complexes |
|---|---|---|
| Time-Resolved IR/UV-Vis numberanalytics.comnumberanalytics.com | Monitors vibrational and electronic changes during complex formation, identifying intermediates. | Elucidates the step-by-step mechanism of metal binding and complex assembly. |
| ESI-MS with IR Action Spectroscopy researchgate.net | Provides detailed structural information (e.g., binding motifs) of gas-phase complex ions. | Determines the intrinsic coordination properties of the dioxime ligand without solvent interference. |
| Advanced NMR numberanalytics.comfiveable.me | Reveals solution-state structure, ligand conformation, and dynamic processes like ligand exchange. | Characterizes the geometry and stability of the formed metal complexes in solution. |
| X-ray Photoelectron Spectroscopy (XPS) amanote.com | Probes the electronic environment and oxidation states of atoms within the complex. | Confirms metal-ligand coordination and investigates electronic structure. |
Computational Design of Novel Dioxime Ligands with Enhanced Selectivity
While 3,4-Hexanedione, dioxime is a simple ligand, computational chemistry offers powerful tools to design novel, more complex dioxime-based ligands with enhanced selectivity for specific metal ions. chemrxiv.org The de novo design approach, which builds new molecular structures from scratch, is particularly promising. nih.govnih.govbiorxiv.org
The computational design process typically involves:
Defining the Target: Identifying a specific metal ion and the desired coordination geometry.
Scaffold Generation: Using the 3,4-Hexanedione, dioxime framework as a starting point, algorithms can add functional groups or embed the core into larger molecular scaffolds.
Docking and Scoring: The newly designed ligands are computationally "docked" with the target metal ion, and their binding affinity and selectivity are scored based on calculated interaction energies.
Refinement and Synthesis: The most promising candidates are then selected for laboratory synthesis and experimental validation.
This approach could lead to the development of highly selective chelating agents for applications in metal extraction, sensing, or catalysis. Machine learning potentials are also emerging as a way to accurately model the dynamics of metal-ligand exchange, which is crucial for predicting ligand performance in solution. chemrxiv.org
Table 3: Steps in the Computational Design of Selective Dioxime Ligands
| Step | Description | Computational Tools |
|---|---|---|
| 1. Target Identification | Select a metal ion of interest (e.g., Ni²⁺, Pd²⁺, UO₂²⁺) and define the desired properties (e.g., high stability, selectivity over other ions). | Database analysis, literature review. |
| 2. Ligand Generation | Build new ligand structures computationally, starting from a core like 3,4-Hexanedione, dioxime. | De novo design software, fragment-based design algorithms. nih.gov |
| 3. Performance Prediction | Calculate the binding energy, geometry, and selectivity of the designed ligand-metal complexes. | Molecular docking, Density Functional Theory (DFT), machine learning potentials. chemrxiv.orgdergipark.org.tr |
| 4. Virtual Screening | Filter a large library of designed ligands to identify the most promising candidates for synthesis. | High-throughput virtual screening software. chemrxiv.org |
Exploration of Redox-Active Dioxime Complexes in Energy Applications
Redox-active ligands are molecules that can participate in electron transfer processes, acting as electron reservoirs within a metal complex. rsc.orgmdpi.com This property is highly sought after for developing new catalysts and materials for energy applications. researchgate.net By modifying the 3,4-Hexanedione, dioxime structure, it is possible to create ligands that, when complexed with a metal, exhibit tunable redox properties.
Future research directions include:
Catalysis: Redox-active complexes can facilitate multi-electron transformations that are difficult for metals alone. rsc.orgsci-hub.se This is particularly relevant for activating small molecules like CO₂ or for water oxidation in artificial photosynthesis schemes. nih.gov
Energy Storage: Incorporating redox-active dioxime complexes into polymer backbones or onto electrode surfaces could lead to new materials for batteries and supercapacitors. The ability of the ligand to store and release electrons adds another layer of charge capacity beyond the metal center.
Design Principles: A key challenge is to control the interplay between metal-centered and ligand-centered redox events. researchgate.net Computational studies are crucial for predicting and understanding the electronic structure of these complexes to tune their reactivity. nih.gov
Table 4: Potential Energy Applications for Redox-Active Dioxime Complexes
| Application Area | Principle of Operation | Role of the Dioxime Complex |
|---|---|---|
| Electrocatalysis (e.g., CO₂ Reduction) | The catalyst facilitates the transfer of multiple electrons to a substrate at a lower energy cost. nih.gov | The redox-active ligand acts as an electron reservoir, enabling multi-electron pathways and lowering the overpotential for the reaction. rsc.org |
| Artificial Photosynthesis (Water Oxidation) | A molecular catalyst drives the four-electron oxidation of water to produce oxygen. sci-hub.se | The complex must reach a high formal oxidation state; ligand-centered oxidation helps achieve this while stabilizing the metal center. |
| Energy Storage (Batteries/Supercapacitors) | Materials store charge through reversible redox reactions. | The complex provides multiple, stable redox states (both metal- and ligand-based) to increase charge storage capacity. |
| Redox Catalysis for Organic Synthesis | The complex catalyzes oxidation or reduction reactions for fine chemical production. mdpi.com | Serves as a reusable, tunable redox agent whose catalytic activity is controlled by the ligand and metal combination. kataliz.org.ua |
Multicomponent Reactions and Domino Processes Involving Dioxime Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, and domino (or cascade) reactions, which involve a sequence of intramolecular transformations triggered by a single event, represent the pinnacle of synthetic efficiency. nih.govresearchgate.netrug.nl These strategies align perfectly with the goals of green chemistry by minimizing steps, solvents, and purification efforts. researchgate.net
Oxime and dioxime derivatives are valuable participants in these advanced synthetic methods. nih.gov For instance, oxime ethers can undergo domino reactions involving radical additions and subsequent cyclizations to rapidly build complex heterocyclic structures. nih.govacs.org The nucleophilic nature of the oxime nitrogen can be exploited in Michael additions that trigger further condensation reactions. nih.gov
The future in this area involves using derivatives of 3,4-Hexanedione, dioxime as building blocks in:
Isocyanide-Based MCRs: Reactions like the Ugi or Passerini reaction could incorporate a functionalized dioxime component to create complex, peptide-like molecules. beilstein-journals.orgnih.gov
Radical-Initiated Domino Reactions: The oxime groups can be converted into iminyl radicals, which are valuable intermediates for constructing nitrogen-containing rings through cascade processes. researchgate.netnih.gov
Synthesis of Novel Heterocycles: MCRs and domino processes provide a powerful platform for discovering new molecular scaffolds. By incorporating a dioxime unit, chemists can access novel ligand families or biologically active compounds.
Table 5: Comparison of Stepwise Synthesis with MCR/Domino Processes
| Aspect | Traditional Stepwise Synthesis | Multicomponent/Domino Reactions |
|---|---|---|
| Efficiency | Lower overall yield due to multiple steps and purification losses. | High atom economy and often high yields in a single operation. nih.gov |
| Time & Resources | Time-consuming; requires significant solvent and energy for each step. | Saves time, energy, and materials by combining steps. researchgate.net |
| Complexity | Builds molecular complexity in a linear, step-by-step fashion. | Rapidly generates high molecular complexity and diversity from simple starting materials. beilstein-journals.org |
| Purification | Requires isolation and purification of each intermediate. | Often requires only a single final purification. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4-hexanedione dioxime disodium salt, and how can purity be validated?
- Methodology : Synthesis typically involves reacting 3,4-hexanedione with hydroxylamine under alkaline conditions, followed by neutralization with sodium hydroxide to form the disodium salt. Purity can be validated via gravimetric analysis (e.g., titration with standardized potassium permanganate, as described for sodium ferrocyanide in ), complemented by HPLC or NMR to confirm structural integrity. Adjusting pH during synthesis is critical to avoid side reactions, as demonstrated in palladium determination workflows using nioxime derivatives .
Q. How should researchers handle solubility challenges for this compound in aqueous systems?
- Methodology : Solubility optimization requires controlled dilution ratios and pH adjustments. For example, dissolving the compound in deionized water at lower concentrations (e.g., <1 mM) while maintaining neutral to slightly alkaline pH (7–8) minimizes precipitation. Evidence from similar dioxime salts suggests pre-dissolving in minimal organic solvents (e.g., ethanol) before aqueous dilution .
Q. What safety protocols are essential for handling hygroscopic or reactive forms of this compound?
- Guidelines : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Store the compound in airtight containers at 2–8°C to prevent moisture absorption. Safety protocols for structurally related sodium salts (e.g., sodium oxalate) recommend avoiding dust formation and ensuring ventilation .
Advanced Research Questions
Q. How can researchers mitigate interference from transition metal ions during spectrophotometric quantification of 3,4-hexanedione dioxime disodium salt?
- Methodology : Use masking agents like EDTA or citrate buffers to chelate interfering ions (e.g., Fe³⁺, Cu²⁺). For example, in palladium determination, adjusting pH to 4–5 with hydrochloric acid reduces interference from foreign ions . Cross-validation with ICP-MS or AAS is recommended for trace metal analysis .
Q. What experimental strategies resolve discrepancies between gravimetric and spectrophotometric assay results?
- Approach : Replicate assays under standardized conditions (e.g., temperature, reagent purity) and validate with certified reference materials. For instance, gravimetric methods for sodium oxalate achieved >99% accuracy when cross-checked with permanganate titration . Statistical tools (e.g., Student’s t-test) can identify systematic errors .
Q. How does the chelation behavior of 3,4-hexanedione dioxime disodium salt compare to other dioxime derivatives in transition metal binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
